molecular formula C8H12N2O B045248 4-Cyanocyclohexane-1-carboxamide CAS No. 121487-71-6

4-Cyanocyclohexane-1-carboxamide

Cat. No.: B045248
CAS No.: 121487-71-6
M. Wt: 152.19 g/mol
InChI Key: CNJKDSZYFGSKDG-UHFFFAOYSA-N
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Description

4-Cyanocyclohexanecarboxamide is an organic compound with the molecular formula C8H12N2O It is a derivative of cyclohexane, where a cyano group (–CN) and a carboxamide group (–CONH2) are attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanocyclohexanecarboxamide can be achieved through several methods. One common approach involves the cyanoacetylation of cyclohexanecarboxamide. This process typically involves the reaction of cyclohexanecarboxamide with a cyanoacetylating agent under controlled conditions. For example, the reaction can be carried out using ethyl cyanoacetate in the presence of a base such as sodium ethoxide, followed by acidification to yield the desired product .

Industrial Production Methods

Industrial production of 4-Cyanocyclohexanecarboxamide may involve more scalable and efficient methods. One such method includes the use of methyl catechol as a starting material, which undergoes a series of reactions to form the target compound. This process involves multiple steps, including nitration, reduction, and cyclization, to achieve the final product .

Chemical Reactions Analysis

Types of Reactions

4-Cyanocyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of cyclohexanecarboxamide derivatives.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Cyclohexanecarboxylic acid derivatives.

    Reduction: Cyclohexanecarboxamide derivatives with amine groups.

    Substitution: Various substituted cyclohexanecarboxamide derivatives depending on the nucleophile used.

Scientific Research Applications

4-Cyanocyclohexanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyanocyclohexanecarboxamide and its derivatives involves interactions with specific molecular targets and pathways. For example, certain derivatives may inhibit enzymes or receptors involved in disease processes. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyanocyclohexanecarboxamide is unique due to the presence of both the cyano and carboxamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and applications in various fields.

Properties

CAS No.

121487-71-6

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

4-cyanocyclohexane-1-carboxamide

InChI

InChI=1S/C8H12N2O/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-4H2,(H2,10,11)

InChI Key

CNJKDSZYFGSKDG-UHFFFAOYSA-N

SMILES

C1CC(CCC1C#N)C(=O)N

Canonical SMILES

C1CC(CCC1C#N)C(=O)N

Synonyms

Cyclohexanecarboxamide, 4-cyano-, trans- (9CI)

Origin of Product

United States

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